[(2S,5S)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MK-6096 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product . The industrial production methods for MK-6096 are not widely documented, but they likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
MK-6096 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MK-6096 has been extensively studied for its potential therapeutic applications. It has been evaluated in clinical trials for the treatment of insomnia, where it was found to significantly improve sleep efficiency and reduce wakefulness after sleep onset . it was not found to be effective in the treatment of major depressive disorder, diabetic neuropathy, or migraine . In addition to its potential therapeutic applications, MK-6096 has also been used in research to study the role of orexin receptors in sleep regulation and other physiological processes .
Mechanism of Action
MK-6096 exerts its effects by antagonizing the orexin OX1 and OX2 receptors . Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonism by MK-6096 promotes sleep . The compound has a relatively short elimination half-life of 3 to 6 hours, but it dissociates slowly from the orexin receptors, which may contribute to its longer duration of action .
Comparison with Similar Compounds
MK-6096 is similar to other orexin receptor antagonists, such as suvorexant and almorexant . MK-6096 has a slightly different chemical composition and pharmacokinetic profile . Unlike suvorexant, MK-6096 was not found to be effective in the treatment of major depressive disorder, diabetic neuropathy, or migraine . This lack of differentiation from suvorexant may have contributed to the discontinuation of its development .
Properties
Molecular Formula |
C24H25FN4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(2S,5S)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone |
InChI |
InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
NPFDWHQSDBWQLH-ROUUACIJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F |
Origin of Product |
United States |
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